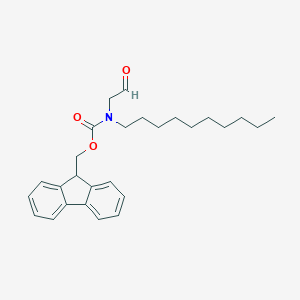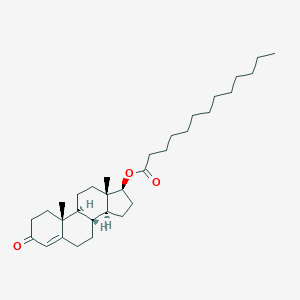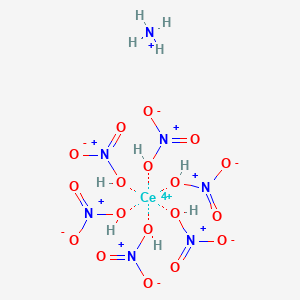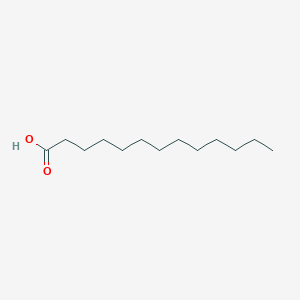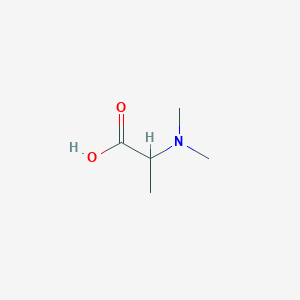
2-(二甲基氨基)丙酸
描述
2-(Dimethylamino)propanoic acid, also known as N,N-dimethylalanine, is a compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 g/mol . The compound appears as a white to yellow solid, semi-solid, or liquid .
Synthesis Analysis
The synthesis of 3-(dimethylamino)propanoic acid involves a three-step reaction . In one study, the reaction of 2′-O-aminoribonucleosides with ethyl pyruvate resulted in the formation of stable 2′-O-imino-2-methyl propanoic acid ethyl esters .Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)propanoic acid can be represented by the InChI code: 1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8) and the canonical SMILES: CC(C(=O)O)N©C .Chemical Reactions Analysis
In a study, the kinetics of the reactive absorption of CO2 in 1-dimethylamino-2-propanol (1DMA2P) solution were experimentally measured . The reaction rate model of the CO2 absorption into 1DMA2P solution was validated by comparing model rates with the experimental rates .Physical And Chemical Properties Analysis
2-(Dimethylamino)propanoic acid has a molecular weight of 117.15 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 . It has an Exact Mass of 117.078978594 g/mol and a Monoisotopic Mass of 117.078978594 g/mol . The Topological Polar Surface Area is 40.5 Ų .科学研究应用
Application 1: Thermo-sensitive Resin for Chemical-free Thermal Laser Imaging
- Summary of the Application: The compound “2-(Dimethylamino)propanoic acid” is used in the synthesis of a water-soluble thermo-sensitive resin with tertiary amine oxide side substituents. This resin has potential applications in chemical-free thermal laser imaging .
- Methods of Application or Experimental Procedures: The synthesis involves an addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct to produce 3-(dimethylamino)propanoic acid. This compound is then oxidized with hydrogen peroxide to obtain 3-(dimethylamino)propanoic acid oxide. Finally, epoxy phenolic is reacted with 3-(dimethylamino)propanoic acid oxide to get the end product .
- Results or Outcomes: The prepared resin was found to be water-soluble even after heating at 120 °C for 1 hour. However, it became completely water-insoluble after heating at 170 °C for a short period of time. Thin films prepared with the aqueous solution of the resin and an infrared (IR) dye could absorb 830 nm IR imaging radiation and give a negative image after developing with neutral water .
Application 2: Biomass Balance for Chemical Production
- Summary of the Application: “2-(Dimethylamino)propanoic acid”, also known as 3-(dimethylamino)propylamine (DMAPA), is included in the biomass balance offering of BASF, a leading chemical company . This means that the production of DMAPA incorporates renewable raw materials, contributing to the sustainability of the chemical industry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source. However, the biomass balance approach generally involves replacing a portion of the fossil resources used in chemical production with renewable resources, such as bio-based raw materials .
- Results or Outcomes: The use of DMAPA in the biomass balance approach contributes to the sustainability of chemical production. It helps reduce the reliance on fossil resources and can potentially lower the carbon footprint of the products .
Application 3: Biomass Balance for Chemical Production
- Summary of the Application: “2-(Dimethylamino)propanoic acid”, also known as 3-(dimethylamino)propylamine (DMAPA), is included in the biomass balance offering of BASF, a leading chemical company . This means that the production of DMAPA incorporates renewable raw materials, contributing to the sustainability of the chemical industry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source. However, the biomass balance approach generally involves replacing a portion of the fossil resources used in chemical production with renewable resources, such as bio-based raw materials .
- Results or Outcomes: The use of DMAPA in the biomass balance approach contributes to the sustainability of chemical production. It helps reduce the reliance on fossil resources and can potentially lower the carbon footprint of the products .
安全和危害
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
未来方向
The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) was genetically encoded in Saccharomyces cerevisiae, which could be a promising direction for future research . Another study genetically encoded unnatural amino acids in neural stem cells, which could have implications for neuroscience research .
属性
IUPAC Name |
2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(5(7)8)6(2)3/h4H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOIFVBYZNUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472593 | |
| Record name | 2-Dimethylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)propanoic acid | |
CAS RN |
19701-89-4 | |
| Record name | N,N-Dimethylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19701-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dimethylamino-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





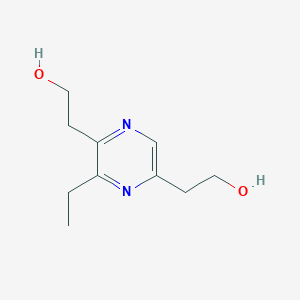
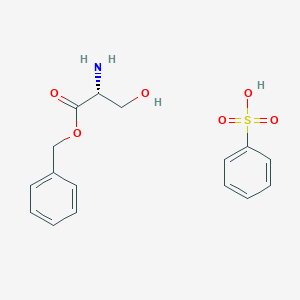
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
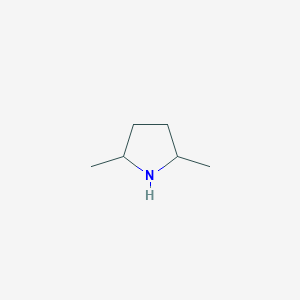
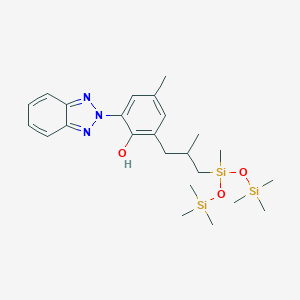


![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)
